Navigating the Synthesis and Potential of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine: A Technical Guide for Advanced Research
Navigating the Synthesis and Potential of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine: A Technical Guide for Advanced Research
For researchers and innovators in drug discovery and materials science, the exploration of novel heterocyclic compounds is a cornerstone of progress. Among these, pyrazole derivatives stand out for their versatile applications, from potent pharmacological agents to robust ligands in coordination chemistry.[1] This guide focuses on a specific, yet underexplored molecule: Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. As of the latest database reviews, a dedicated CAS number for this compound has not been assigned, suggesting its novelty and the untapped potential for pioneering research.
This document serves as an in-depth technical guide, providing a scientifically-grounded framework for the synthesis, characterization, and potential applications of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine. We will proceed from a foundational understanding of its constituent moieties to a proposed synthetic protocol and an exploration of its prospective utility in drug development.
Compound Profile and Structural Rationale
The target molecule, Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, is a secondary amine symmetrically substituted with two (1-methyl-1H-pyrazol-4-yl)methyl groups. Understanding the properties of its building blocks is key to predicting its behavior.
| Component | Key Characteristics | CAS Number |
| (1-methyl-1H-pyrazol-4-yl)methanamine | Primary amine, pyrazole heterocycle | 400877-05-6[2] |
| Pyrazole Ring | Aromatic heterocycle, known for coordinating with metal ions and forming hydrogen bonds.[1] | N/A |
The symmetrical arrangement of the two pyrazole rings around a central amine nitrogen suggests a high potential for this molecule to act as a bidentate ligand in coordination chemistry. This structural feature is often associated with enhanced biological activity in related bis-pyrazole compounds.[3]
Caption: Chemical structure of Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine.
Proposed Synthesis Pathway: A Step-by-Step Protocol
Given the absence of a documented synthesis for the title compound, we propose a robust and logical pathway based on established methodologies for analogous bis-pyrazole derivatives.[3] The proposed synthesis involves a reductive amination of 1-methyl-1H-pyrazole-4-carbaldehyde with (1-methyl-1H-pyrazol-4-yl)methanamine.
Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbaldehyde (Intermediate)
This intermediate can be prepared from 1-methyl-1H-pyrazole through a Vilsmeier-Haack reaction.
Protocol:
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To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).
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Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.
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Dissolve 1-methyl-1H-pyrazole (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring by TLC.
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Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated sodium bicarbonate solution.
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The product can be extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.
Step 2: Reductive Amination to Yield Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine
Protocol:
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In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and (1-methyl-1H-pyrazol-4-yl)methanamine (CAS 400877-05-6, 1.1 equivalents) in a suitable solvent such as methanol or dichloromethane.[2]
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Add a catalytic amount of acetic acid to facilitate imine formation.
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Stir the mixture at room temperature for 1-2 hours.
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Cool the reaction to 0 °C and add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), in portions.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting materials.
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Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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The crude product can be purified by silica gel column chromatography to yield the final compound.
Caption: Proposed two-step synthesis workflow for the target compound.
Potential Applications in Drug Development and Research
While experimental data for Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine is not yet available, we can extrapolate its potential applications based on the extensive research into related pyrazole and bis-pyrazole structures.
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Anticancer Agents: Many bis-pyrazole derivatives, particularly when complexed with metal ions like copper(II), have demonstrated significant cytotoxic effects against various cancer cell lines.[1] The proposed mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[1] The bidentate nature of the target compound makes it an excellent candidate for forming such metal complexes.
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Antimicrobial Properties: The pyrazole nucleus is a common scaffold in antimicrobial drug discovery. The ability of bis-pyrazoles to chelate metal ions can be crucial for their antimicrobial activity, as this can disrupt essential metallic cofactors in microbial enzymes.[1]
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Coordination Chemistry and Catalysis: The nitrogen atoms in the pyrazole rings and the central amine provide multiple coordination sites, making this compound a versatile ligand for creating novel metal-organic frameworks (MOFs) and catalysts.[1] These could have applications in materials science and as catalysts for organic synthesis.
Self-Validating Experimental Design
To ensure the successful synthesis and characterization of this novel compound, a self-validating experimental approach is crucial.
| Stage | Technique | Purpose | Expected Outcome |
| Reaction Monitoring | Thin-Layer Chromatography (TLC) | Track the consumption of starting materials and the formation of the product. | Appearance of a new spot corresponding to the product with a distinct Rf value. |
| Purification | Column Chromatography | Isolate the target compound from unreacted starting materials and byproducts. | A pure fraction of the desired compound. |
| Structural Elucidation | ¹H and ¹³C NMR Spectroscopy | Confirm the chemical structure and connectivity of the atoms. | Spectra consistent with the proposed structure, showing characteristic peaks for the pyrazole rings, methylene bridges, and methyl groups. |
| Molecular Weight Confirmation | Mass Spectrometry (MS) | Determine the molecular weight of the synthesized compound. | A molecular ion peak corresponding to the calculated mass of C₁₂H₁₇N₅. |
| Purity Assessment | High-Performance Liquid Chromatography (HPLC) | Quantify the purity of the final compound. | A single major peak indicating high purity. |
By adhering to this rigorous analytical workflow, researchers can have high confidence in the identity and purity of the synthesized Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine, laying a solid foundation for subsequent biological and chemical investigations.
Conclusion
Bis((1-methyl-1H-pyrazol-4-yl)methyl)amine represents a promising yet uncharted territory in chemical research. While a CAS number is not yet assigned, this guide provides a clear and scientifically sound roadmap for its synthesis and characterization. The structural features of this molecule strongly suggest its potential as a valuable ligand in coordination chemistry and as a scaffold for the development of novel therapeutic agents. The protocols and insights provided herein are intended to empower researchers to explore this novel compound and unlock its full scientific potential.
References
- Smolecule. (2024). Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine.
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Al-Hourani, B., Al-Zaqri, N., Al-Ghorbani, M., & Al-Salahi, R. (2022). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. PMC. Retrieved from [Link]
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PubChem. (n.d.). (1-methyl-1H-pyrazol-4-yl)methanamine. Retrieved from [Link]
Sources
- 1. Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine [smolecule.com]
- 2. (1-methyl-1H-pyrazol-4-yl)methanamine | C5H9N3 | CID 671225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
